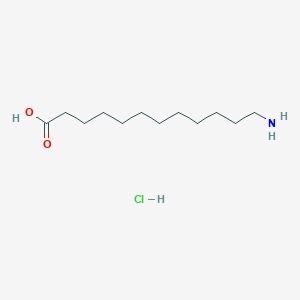

12-Aminododecanoic acid hydrochloride salt

描述

12-Aminododecanoic acid hydrochloride salt: is a chemical compound with the molecular formula C12H26ClNO2 . It is a derivative of 12-aminododecanoic acid, where the amino group is protonated to form a hydrochloride salt. This compound is known for its applications in the synthesis of polymers, particularly nylon-12, and has significant industrial and research importance.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 12-aminododecanoic acid hydrochloride salt typically involves the following steps:

Oxidation of Lauric Acid: Lauric acid is oxidized to form 12-oxododecanoic acid.

Formation of Oxime: The 12-oxododecanoic acid is then reacted with hydroxylamine hydrochloride to form 12-oxododecanoic acid oxime.

Reduction to Amino Acid: The oxime is catalytically reduced to yield 12-aminododecanoic acid.

Formation of Hydrochloride Salt: Finally, the 12-aminododecanoic acid is treated with hydrochloric acid to form the hydrochloride salt

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale Oxidation: Utilizing industrial oxidizing agents and reactors to convert lauric acid to 12-oxododecanoic acid.

Efficient Formation of Oxime: Employing optimized conditions for the reaction with hydroxylamine hydrochloride.

Catalytic Reduction: Using industrial catalysts and hydrogenation reactors for the reduction step.

Salt Formation: Large-scale acid-base reaction to produce the hydrochloride salt

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

Reduction: The oxime intermediate is reduced to form the amino acid.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for the initial oxidation step.

Hydroxylamine Hydrochloride: For the formation of the oxime.

Catalysts: Such as palladium on carbon for the reduction step.

Hydrochloric Acid: For the formation of the hydrochloride salt

Major Products:

12-Oxododecanoic Acid: Intermediate in the synthesis.

12-Oxododecanoic Acid Oxime: Intermediate formed during the reaction with hydroxylamine hydrochloride.

12-Aminododecanoic Acid: Final product before forming the hydrochloride salt

科学研究应用

Polymer Synthesis

The most prominent application of 12-aminododecanoic acid hydrochloride salt is in the production of nylon-12, an engineering polyamide fiber. Nylon-12 exhibits unique properties such as flexibility, chemical resistance, and durability, making it suitable for various applications:

| Application Area | Specific Uses |

|---|---|

| Textiles | Fabrics, clothing, and upholstery |

| Automotive | Fuel lines, oil-resistant tubes |

| Medical Devices | Sterilized films and bags for medical purposes |

| Industrial Products | Hydraulic systems, electrical cables |

Nylon-12 can also be modified with additives to enhance its properties for specific applications, such as plasticizers and stabilizers .

Biocompatible Materials

Research into the use of this compound has indicated its potential in developing biocompatible materials for medical devices. These materials can be used in implants and drug delivery systems due to their compatibility with biological tissues and fluids .

Drug Delivery Systems

The compound shows promise in drug delivery applications, particularly in gene delivery and intracellular transport mechanisms. Its structure allows for modifications that can enhance the delivery efficiency of therapeutic agents into cells .

Case Study 1: Nylon-12 Production

In a study investigating the properties of nylon-12 synthesized from 12-aminododecanoic acid, researchers found that varying the polymerization conditions significantly affected the mechanical properties of the resulting nylon fibers. The study concluded that optimizing these conditions could lead to enhanced performance in automotive components .

Case Study 2: Biocompatibility Testing

A recent study evaluated the biocompatibility of materials derived from this compound. The results indicated favorable interactions with human cells, suggesting its viability for use in medical implants .

作用机制

The mechanism of action of 12-aminododecanoic acid hydrochloride salt primarily involves its role as a monomer in polymerization reactions. The amino group can react with carboxylic acid groups to form amide bonds, leading to the formation of long polymer chains. This process is crucial in the production of nylon-12, where the compound acts as a building block .

相似化合物的比较

11-Aminoundecanoic Acid: Another monomer used in the production of nylon-11.

12-Aminolauric Acid: Similar structure but without the hydrochloride salt form.

Comparison:

12-Aminododecanoic Acid Hydrochloride Salt vs. 11-Aminoundecanoic Acid: Both are used in nylon production, but this compound is specific to nylon-12, while 11-aminoundecanoic acid is used for nylon-11

This compound vs. 12-Aminolauric Acid: The hydrochloride salt form is more stable and easier to handle in industrial processes compared to the free amino acid

生物活性

12-Aminododecanoic acid hydrochloride salt, also known as 12-ADA, is a derivative of dodecanoic acid and belongs to the family of amino acids. This compound has garnered attention for its diverse biological activities, including antimicrobial properties, potential applications in drug delivery systems, and roles in cellular signaling pathways. This article synthesizes available research findings on the biological activity of 12-ADA, highlighting its mechanisms of action, case studies, and relevant data.

- Molecular Formula : C₁₂H₂₅NO₂

- Molecular Weight : 215.33 g/mol

- Melting Point : 185-187 °C

- Density : 1.0 g/cm³

- Boiling Point : 349.7 °C at 760 mmHg

Antimicrobial Properties

12-Aminododecanoic acid exhibits significant antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria and viruses, making it a candidate for developing new antibiotics or antiviral agents. For instance, studies have shown efficacy against:

- Bacterial Infections : Effective against strains such as Staphylococcus aureus and Escherichia coli.

- Viral Infections : Demonstrated activity against influenza virus and herpes simplex virus (HSV) .

Cellular Mechanisms

12-ADA influences several cellular processes:

- Apoptosis and Autophagy : It has been linked to the regulation of apoptosis in cancer cells, promoting cell death in malignant tissues while sparing normal cells.

- Cell Cycle Regulation : Research suggests that 12-ADA can induce cell cycle arrest, particularly in cancer cells, which may enhance its therapeutic potential .

Drug Delivery Systems

The compound has been explored for its role in drug delivery, particularly in the formulation of antibody-drug conjugates (ADCs). Its ability to facilitate cellular uptake enhances the efficacy of therapeutic agents targeting specific diseases .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medical Chemistry, researchers evaluated the antimicrobial properties of 12-ADA against multiple bacterial strains. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a new antimicrobial agent .

Case Study 2: Apoptosis Induction in Cancer Cells

A recent investigation focused on the effects of 12-ADA on human cancer cell lines. The findings revealed that treatment with 12-ADA led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, indicating its role as a potential chemotherapeutic agent .

Data Table: Biological Activities of this compound

属性

IUPAC Name |

12-aminododecanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO2.ClH/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15;/h1-11,13H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHDZMQRJHRYFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(=O)O)CCCCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。